molecular formula C10H6BrNO2 B3055927 2-Bromo-6-nitronaphthalene CAS No. 67878-77-7

2-Bromo-6-nitronaphthalene

Cat. No.: B3055927
CAS No.: 67878-77-7
M. Wt: 252.06 g/mol
InChI Key: ZKWMOPWEZBMIDZ-UHFFFAOYSA-N
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Description

2-Bromo-6-nitronaphthalene is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Analytical Applications

2-Nitronaphthalene, closely related to 2-Bromo-6-nitronaphthalene, has been extensively studied for its analytical applications. Specifically, its polarographic behavior has been investigated, and various voltammetric techniques have been optimized for its detection in trace amounts. These methods have practical applications in determining 2-nitronaphthalene in drinking and river water, showcasing the compound's significance in environmental monitoring and pollution assessment (Pecková et al., 2005).

Photochemical Studies

The photochemistry of nitronaphthalene derivatives, including compounds similar to this compound, reveals their potential role as sources of various radical species and singlet oxygen in atmospheric waters. These compounds undergo complex photochemical reactions, contributing significantly to environmental chemistry and understanding atmospheric pollutants' behavior (Brigante et al., 2010).

Organic Synthesis

This compound derivatives have been utilized in organic synthesis, particularly in the conjugate addition of indoles and pyrroles to dihydronitronaphthalenes. This method has paved the way for synthesizing complex organic structures, including 3,4-fused tetrahydro-β-carbolines, highlighting the compound's utility in creating pharmaceuticals and other organic materials (Malhotra et al., 2013).

Excited-State Dynamics

The excited-state dynamics of nitronaphthalene derivatives have been explored to understand their ultrafast intersystem crossing to the triplet state. These studies are crucial for applications in materials science and photophysics, where the manipulation of excited states is essential for developing new materials and understanding molecular behavior (Vogt et al., 2013).

Properties

IUPAC Name

2-bromo-6-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-3-1-8-6-10(12(13)14)4-2-7(8)5-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWMOPWEZBMIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356544
Record name 2-bromo-6-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67878-77-7
Record name 2-bromo-6-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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